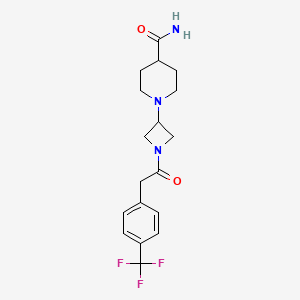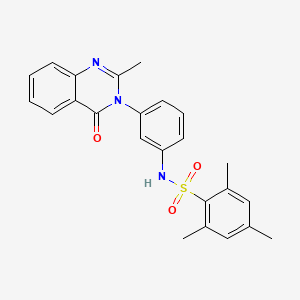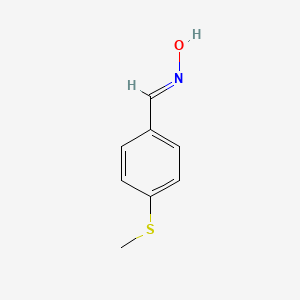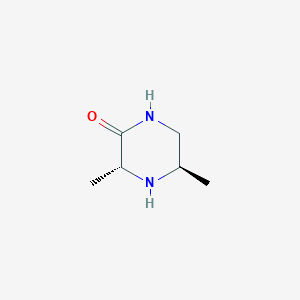
1-(1-(2-(4-(Trifluoromethyl)phenyl)acetyl)azetidin-3-yl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Physical and Chemical Properties Analysis
The unique physicochemical properties of fluorine (van der Waals radius, 1.47Å), which, sterically, is the next smallest atom after hydrogen (van der Waals radius, 1.20Å) but the atom with the largest electronegativity (3.98), are considered to be derived from the unique physicochemical properties of fluorine .Scientific Research Applications
Soluble Epoxide Hydrolase Inhibitors
Compounds incorporating the piperidine-4-carboxamide motif have been identified as inhibitors of soluble epoxide hydrolase, an enzyme implicated in various diseases. The triazine heterocycle, along with phenyl group substitutions, plays a critical role in achieving high potency and selectivity, highlighting the potential of structurally similar compounds for therapeutic applications (R. Thalji et al., 2013).
Antidepressant and Nootropic Agents
Azetidinone derivatives have been synthesized and evaluated for their antidepressant and nootropic activities. The structural framework of these compounds demonstrates the central nervous system (CNS) activity potential, suggesting areas for further exploration in drug development for mental health disorders (Asha B. Thomas et al., 2016).
Anti-HIV-1 Activity
Piperidine-4-carboxamide derivatives have also been explored for their inhibitory activity against HIV-1, specifically as CCR5 antagonists. Optimization of these compounds has led to the discovery of potent inhibitors with good pharmacokinetic profiles, indicating the potential for treating HIV-1 infections (S. Imamura et al., 2006).
Antimicrobial and Antitubercular Activities
Novel synthesis approaches have led to the creation of pyrimidine-azetidinone analogues with significant antimicrobial and antitubercular activities. These findings support the use of such compounds in developing new antibacterial and antitubercular agents (M. Chandrashekaraiah et al., 2014).
Anti-Angiogenic and DNA Cleavage Activities
N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives exhibit significant anti-angiogenic and DNA cleavage activities. These properties suggest potential applications in cancer therapy, particularly through inhibiting angiogenesis and affecting DNA integrity in cancer cells (Vinaya Kambappa et al., 2017).
Future Directions
The future directions for 1-(1-(2-(4-(Trifluoromethyl)phenyl)acetyl)azetidin-3-yl)piperidine-4-carboxamide and similar compounds are likely to involve further exploration of their potential applications in the pharmaceutical and agrochemical industries. The development of novel applications of trifluoromethylpyridine (TFMP) derivatives, which are structurally similar to the compound , is expected .
Mechanism of Action
Target of Action
The primary target of the compound 1-(1-(2-(4-(Trifluoromethyl)phenyl)acetyl)azetidin-3-yl)piperidine-4-carboxamide is currently unknown
Biochemical Pathways
Without knowledge of the compound’s target, it’s challenging to summarize the affected biochemical pathways and their downstream effects for this compound
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown . These properties are crucial for understanding the compound’s bioavailability, which affects its efficacy and safety profile.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . .
Properties
IUPAC Name |
1-[1-[2-[4-(trifluoromethyl)phenyl]acetyl]azetidin-3-yl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22F3N3O2/c19-18(20,21)14-3-1-12(2-4-14)9-16(25)24-10-15(11-24)23-7-5-13(6-8-23)17(22)26/h1-4,13,15H,5-11H2,(H2,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCQPBTFEQUNTAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C2CN(C2)C(=O)CC3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![ethyl 1-[3-(4-chlorobenzenesulfonyl)-6-methoxyquinolin-4-yl]piperidine-3-carboxylate](/img/structure/B2594046.png)
![[5-Acetamido-3,4-diacetyloxy-6-(4-formylphenoxy)oxan-2-yl]methyl acetate](/img/structure/B2594048.png)

![3-Amino-6-(4-bromophenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2594050.png)


![2-[(3-Chlorophenyl)sulfanyl]-6-(3,4-dichlorophenyl)nicotinonitrile](/img/structure/B2594055.png)


![N-(1H-Indazol-5-yl)-5-[3-(1H-pyrazol-4-yl)phenyl]-1,3,4-thiadiazol-2-amine](/img/structure/B2594060.png)
![N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxybenzamide](/img/structure/B2594061.png)

![1-(2-methylphenyl)-N-[3-(1H-pyrazol-1-yl)propyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2594063.png)
![5-[(2-fluorobenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2594064.png)
